molecular formula C19H21N3O2S B12630352 1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)-

Katalognummer: B12630352
Molekulargewicht: 355.5 g/mol
InChI-Schlüssel: GZXYPSMPYVTOJH-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)- is a synthetic derivative of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry. Key features include:

  • Core Structure: The 1H-pyrrolo[2,3-b]pyridine nucleus serves as a hinge-binding motif in kinase inhibitors, enabling interactions with ATP-binding pockets .
  • 1-Position: A phenylsulfonyl group, likely acting as a protecting group or contributing to pharmacokinetic properties .

Eigenschaften

Molekularformel

C19H21N3O2S

Molekulargewicht

355.5 g/mol

IUPAC-Name

1-(benzenesulfonyl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C19H21N3O2S/c1-21-12-6-8-16(21)14-17-13-15-7-5-11-20-19(15)22(17)25(23,24)18-9-3-2-4-10-18/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3/t16-/m0/s1

InChI-Schlüssel

GZXYPSMPYVTOJH-INIZCTEOSA-N

Isomerische SMILES

CN1CCC[C@H]1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Kanonische SMILES

CN1CCCC1CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthetic routes often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the aryl groups . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl or heteroaryl group introduction:

Reaction TypeConditionsProduct ExampleYieldSelectivitySource
Suzuki–MiyauraPd₂(dba)₃, K₃PO₄, 100°C2-Aryl-pyrrolopyridine68–75%C-2 > C-4
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃4-Amino derivatives60–85%C-4
  • Key Insight : The 2-iodo intermediate undergoes chemoselective Suzuki coupling, while the 4-chloro substituent is amenable to amination .

Functional Group Transformations

The (2S)-1-methyl-2-pyrrolidinylmethyl side chain enables stereoselective modifications:

  • Amide Formation : Chan–Lam coupling with boronic acids introduces aryl groups at the pyrrolidine nitrogen (e.g., 3,4-dichlorophenyl derivatives) .

  • Oxidation : The pyrrolidine ring can be oxidized to pyrrolidinone under controlled conditions, altering solubility and bioactivity .

Biological Activity and Reactivity

The compound’s kinase-inhibitory activity correlates with its ability to undergo interactions such as:

  • Hydrogen Bonding : The pyrrolidine nitrogen and sulfonyl oxygen engage with ATP-binding pockets .

  • Metal Coordination : The pyridine nitrogen participates in coordination with Mg²⁺ in kinase active sites .

Stability and Side Reactions

  • SEM Deprotection : Removal of trimethylsilylethoxymethyl (SEM) groups risks side reactions, including tricyclic byproduct formation via formaldehyde release .

  • Competitive Arylation : Over-reaction in Suzuki couplings yields 2,4-diarylated impurities (~5% in phenyl derivatives) .

Comparative Reactivity Table

PositionReactivityPreferred ReagentsExample Application
C-2High (electron-rich)Aryl boronic acidsKinase inhibitor synthesis
C-3Moderate (steric hindrance)Aldehydes, nitrosobenzeneMethane derivatives
C-4Moderate (halogen-dependent)Amines, alcoholsPDE4B inhibitors

Wissenschaftliche Forschungsanwendungen

1H-Pyrrolo[2,3-b]pyridine derivatives have a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives involves the inhibition of FGFR signaling pathways. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt the signaling pathways that contribute to cancer progression. The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved include the RAS-MEK-ERK and PI3K-Akt pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares the target compound with key analogs:

Compound Name (CAS/Reference) Substituents Molecular Weight Biological Target Key Findings
Target Compound 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl], 1-(phenylsulfonyl) Not Reported FGFR (inferred) Chiral pyrrolidinyl group may enhance binding specificity; phenylsulfonyl group aids stability .
2-Chloro-1-(phenylsulfonyl)- (1227268-62-3) 2-Cl, 1-(phenylsulfonyl) 292.737 Unknown Halogen substitution simplifies synthesis but may reduce target engagement .
4-Bromo-2-iodo-1-(phenylsulfonyl)- (889939-26-8) 4-Br, 2-I, 1-(phenylsulfonyl) 439.04 Unknown Halogens enable cross-coupling reactions for further derivatization .
4-Chloro-2-morpholinylmethyl- (2382664-60-8) 4-Cl, 2-morpholinylmethyl, 1-(phenylsulfonyl) 419.88 Pemigatinib (FGFR inhibitor) Morpholinyl group improves solubility; used as a fragment in Pemigatinib synthesis .
TNIK Inhibitor (PMID: 33340663) Unspecified 1H-pyrrolo[2,3-b]pyridine derivatives Variable TNIK Core scaffold inhibits TNIK, implicating anti-inflammatory applications .

Key Insights from Comparative Analysis

  • Substituent Impact on Activity :
    • Chiral vs. Halogen Groups : The target compound’s chiral pyrrolidinylmethyl group (2S-configuration) may confer superior binding affinity compared to halogenated analogs (e.g., 2-Cl, 4-Br), which prioritize synthetic accessibility over selectivity .
    • Phenylsulfonyl Group : Common across analogs, this group enhances stability and may participate in π-π interactions within hydrophobic kinase pockets .
  • Biological Targets: FGFR Inhibition: Derivatives with hydrogen-bond-accepting groups (e.g., trifluoromethyl at the 5-position) show nanomolar potency against FGFR1 by interacting with G485 . The target compound’s 2-substitution likely targets similar regions. TNIK Inhibition: The core scaffold alone exhibits TNIK inhibition, suggesting broad kinase applicability .
  • Synthetic Considerations :
    • N-Alkylation (e.g., introducing pyrrolidinylmethyl) and Suzuki-Miyaura coupling (for halogenated analogs) are common strategies .
    • Phenylsulfonyl protection is optimized at elevated temperatures (70–90°C) in DMF, as shown in synthesis tables .

Biologische Aktivität

1H-Pyrrolo[2,3-b]pyridine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 2-[[(2S)-1-methyl-2-pyrrolidinyl]methyl]-1-(phenylsulfonyl)- is a derivative that has been studied for its potential therapeutic applications, particularly in oncology and inflammation.

Chemical Structure

The compound features a pyrrolo[2,3-b]pyridine core structure with a phenylsulfonyl group and a pyrrolidine moiety. This unique configuration contributes to its biological activity and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities including:

  • Anticancer Activity : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • CNS Activity : Potential applications in treating central nervous system disorders.

Anticancer Activity

A notable study highlighted the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. Specifically, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, demonstrating significant antiproliferative effects against breast cancer cell lines (4T1) by inducing apoptosis and inhibiting cell migration and invasion .

Table 1: FGFR Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Remarks
4h7925Potent inhibitor, induces apoptosis in cancer cells
Other CompoundsVariableVariableVariableLess potent compared to 4h

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its effect on inflammatory mediators. For instance, certain derivatives have been shown to significantly inhibit TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrrolo[2,3-b]pyridine scaffold can enhance biological activity. For instance, the introduction of different substituents on the phenyl ring or variations in the pyrrolidine moiety can lead to improved potency against specific targets .

Case Studies

Several case studies have documented the efficacy of pyrrolo[2,3-b]pyridine derivatives:

  • Study A : Investigated the effects of compound 11h , which demonstrated selective inhibition of PDE4B with favorable pharmacokinetic properties.
  • Study B : Focused on the anti-cancer properties of compound 4h , reporting significant reductions in cell viability in vitro alongside apoptosis induction.

Q & A

Basic: What are common synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:
The synthesis typically involves multi-step functionalization. For example:

  • Methylation : Reaction with NaH and methyl iodide (MeI) in THF to introduce methyl groups at the 1-position .
  • Nitration : Use of concentrated HNO₃ at 0°C to add nitro groups, as seen in the synthesis of 5-bromo-1-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine .
  • Suzuki coupling : Pd-catalyzed cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce aryl/heteroaryl substituents at the 3- or 5-positions .
  • Alkyne incorporation : Sonogashira reactions for ethynyl group addition, as in 3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine .

Basic: How are these compounds structurally characterized?

Answer:
Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity (e.g., 5-(3,4-dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : Silica gel chromatography ensures purity (>98% in some cases) .

Advanced: How can derivatives be designed to enhance FGFR inhibitory activity?

Answer:
Structure-based design strategies include:

  • Hinge-binding motifs : Retain the 1H-pyrrolo[2,3-b]pyridine core to interact with FGFR1’s ATP-binding pocket via hydrogen bonds (e.g., with D641) .
  • Hydrophobic pocket optimization : Introduce methoxyphenyl or trifluoromethyl groups at the 5-position to enhance interactions with G485 .
  • Ligand efficiency : Prioritize low molecular weight derivatives (e.g., compound 4h , MW <400 Da) to improve pharmacokinetics .

Advanced: How can low synthetic yields in cross-coupling reactions be addressed?

Answer:
Low yields (e.g., 36–37% in Suzuki reactions ) may arise from steric hindrance or Pd catalyst inefficiency. Mitigation strategies:

  • Pre-activation of boronic acids : Use pinacol esters for stability.
  • Catalyst optimization : Switch to Pd(OAc)₂ with XPhos ligands for improved turnover .
  • Temperature control : Higher temperatures (105°C) enhance reaction completion .

Advanced: How to resolve discrepancies in biological activity across assays?

Answer:
Contradictions (e.g., FGFR1 IC₅₀ = 7 nM vs. FGFR4 IC₅₀ = 712 nM ) may reflect:

  • Kinase domain variability : FGFR4 has a larger hydrophobic pocket; bulkier substituents may improve selectivity.
  • Assay conditions : Validate using orthogonal methods (e.g., cellular proliferation vs. kinase inhibition assays).

Basic: What are primary biological targets of these derivatives?

Answer:
Key targets include:

  • FGFR1–3 : Critical in tumor proliferation and migration (e.g., compound 4h inhibits 4T1 breast cancer cells) .
  • Dopamine D4 receptors : Fluorinated derivatives act as PET imaging agents .

Advanced: How to optimize pharmacokinetics while maintaining potency?

Answer:

  • Reduce molecular weight : Compound 4h (MW 387 Da) balances potency and bioavailability .
  • Introduce polar groups : Hydroxyl or carboxyl moieties improve solubility (e.g., methyl ester derivatives ).

Advanced: How to address SAR contradictions in substituent effects?

Answer:
For example, 3-methoxy groups enhance FGFR1 activity but reduce solubility:

  • Fragment-based screening : Use X-ray crystallography to identify optimal substituent size/hydrophobicity .
  • Proteolysis targeting chimeras (PROTACs) : Degrade FGFRs while tolerating larger substituents .

Basic: What safety precautions are recommended for handling these compounds?

Answer:
Limited toxicology data exists , so adopt standard practices:

  • PPE : Gloves, lab coats, and fume hoods for synthesis.
  • Waste disposal : Follow EPA guidelines for halogenated/organic waste.

Advanced: How to differentiate apoptosis induction vs. anti-migration mechanisms?

Answer:

  • Apoptosis assays : Measure caspase-3/7 activation (e.g., via flow cytometry) .
  • Migration/invasion assays : Use Boyden chambers or scratch tests to quantify 4T1 cell motility inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.